molecular formula C27H35N3O5S2 B2677154 ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-97-2

ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2677154
CAS No.: 449782-97-2
M. Wt: 545.71
InChI Key: VYMISTMQGTXYBN-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that features a thieno[2,3-c]pyridine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfamoyl and carboxylate groups, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyridine core, which can be synthesized through a series of cyclization reactions involving sulfur-containing precursors . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Scientific Research Applications

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity . The thieno[2,3-c]pyridine core can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O5S2/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h8-9,11-14,29H,1-2,10,15-17H2,3-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMISTMQGTXYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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